molecular formula C19H24N4O B15120121 N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15120121
M. Wt: 324.4 g/mol
InChI Key: NNXAFQPGBYWJEC-UHFFFAOYSA-N
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Description

These compounds are characterized by their diverse biological activities and photochemical properties . The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves multiple steps. One common method includes the use of multicomponent reactions (MCRs) which efficiently generate complex molecular architectures . For instance, the synthesis may involve the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication . This interaction disrupts the DNA structure and prevents the proliferation of cancer cells.

Comparison with Similar Compounds

N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other naphthyridine derivatives such as gemifloxacin and vosaroxin . While gemifloxacin is primarily used as an antibiotic, vosaroxin is an anticancer agent. The unique structural features of this compound, such as the presence of the cyclopropanecarboxamide group, contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H24N4O/c1-12-10-13(2)20-18-16(12)7-8-17(22-18)23-9-3-4-15(11-23)21-19(24)14-5-6-14/h7-8,10,14-15H,3-6,9,11H2,1-2H3,(H,21,24)

InChI Key

NNXAFQPGBYWJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCCC(C3)NC(=O)C4CC4)C

Origin of Product

United States

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